molecular formula C6H5ClO4S2 B065998 3-Chloro-4-(methylsulfonyl)thiophene-2-carboxylic acid CAS No. 175201-86-2

3-Chloro-4-(methylsulfonyl)thiophene-2-carboxylic acid

Cat. No. B065998
CAS RN: 175201-86-2
M. Wt: 240.7 g/mol
InChI Key: JHEWQNWRWAMWIV-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of related thiophene derivatives often involves halogenation and reaction with alcohols or other nucleophiles to yield thiophene carboxylic acids and their derivatives. For instance, methyl 2-chloro-3-oxo-2,3-dihydrothiophene-2-carboxylates were obtained from methyl 3-hydroxythiophene-2-carboxylate through halogenation, leading to thiophene-2,4-diols and eventually to thiophene carboxylic acids upon further reactions (Corral & Lissavetzky, 1984). Additionally, methyl 3-amino-4-aryl(or methyl)sulfonylthiophene-2-carboxylates were synthesized from 3-alkoxy-2-aryl(or methyl)sulfonylacrylonitriles, demonstrating a route to sulfonylthiophene carboxylates (Stephens et al., 1999).

Molecular Structure Analysis

Studies on related compounds have shown the significance of molecular structure in determining the chemical and physical properties of thiophene derivatives. For example, the crystal structure analysis of 6-methylsulfonate and 6-carboxylic acid derivatives of benzodioxin revealed insights into their conformation and potential reactivity (Irving & Irving, 1987).

Chemical Reactions and Properties

Reactions of thiophene derivatives vary widely, from acylaminomethylation to sulfonation, highlighting the versatility of these compounds in chemical synthesis. For instance, thiophene-2-carboxanilides reacted with chlorosulfonic acid to yield sulfonyl chlorides, demonstrating a pathway for introducing sulfonyl groups into thiophene derivatives (El-Sayed, 1998).

Physical Properties Analysis

The physical properties of thiophene derivatives, such as solubility, melting points, and crystal structures, are crucial for their application in material science and organic synthesis. Investigations into the structures of thiophene carboxylic acids and their derivatives provide valuable information for understanding and predicting their physical behavior (Buemi, 1989).

Chemical Properties Analysis

Thiophene derivatives exhibit a wide range of chemical properties, including reactivity towards nucleophiles, electrophiles, and the ability to undergo various types of cycloadditions and other reactions. These properties are influenced by the thiophene core's electronic structure, as well as the nature and position of substituents on the thiophene ring. The synthesis and reactions of 3-arylsulfonylmethyl-1,2,4-oxadiazole-5-carboxylic acid derivatives illustrate the chemical versatility of thiophene-based compounds (Santilli & Morris, 1979).

Scientific Research Applications

Advanced Synthesis Techniques

Research highlights innovative synthesis methods involving thiophene derivatives, demonstrating their pivotal role in organic chemistry. For instance, the direct arylation of thiophenes substituted at the 3-position with sulfamoyl or phenoxysulfonyl groups, facilitated by palladium catalysis, has been developed to yield 5-arylated thiophene derivatives under conditions promoting in situ decarboxylation (Bheeter, Bera, & Doucet, 2013). Additionally, a radical relay strategy employing photocatalysis under visible light has been utilized to produce 3-(methylsulfonyl)benzo[b]thiophenes, showcasing a novel method for synthesizing methylsulfonyl-containing compounds efficiently (Gong, Wang, Ye, & Wu, 2019).

Catalytic Applications and Organic Reactions

Innovations extend to catalysis, where novel biological-based nano organo solid acids have been synthesized and employed in various organic reactions, illustrating their potential industrial applications (Zolfigol, Ayazi-Nasrabadi, & Baghery, 2015). The development of metal-organic frameworks (MOFs) incorporating thiophene-functionalized dicarboxylate ligands for luminescence sensing and pesticide removal further underscores the versatility of thiophene derivatives in creating materials with specific environmental and sensing applications (Zhao, Xu, Qiu, Kang, Wen, & Zhang, 2017).

Environmental and Sensing Applications

Explorations into the environmental sector reveal the use of thiophene-based compounds in detecting and removing pollutants. For instance, lanthanide-potassium biphenyl-3,3'-disulfonyl-4,4'-dicarboxylate frameworks have been shown to possess gas sorption capabilities, proton conductivity, and the ability to sense metal ions effectively, indicating their potential in environmental monitoring and remediation efforts (Zhou, Deng, Wang, Xu, Yin, & Liu, 2016).

Antimicrobial Properties

Additionally, research into the antimicrobial properties of thiophene derivatives has yielded promising results. The synthesis and evaluation of 5-(3-chloro-1-benzothiophen-2-yl)-1,3,4-oxadiazole-2-thiol and its derivatives for antibacterial activity highlight the potential therapeutic applications of these compounds (Naganagowda & Petsom, 2011).

Mechanism of Action

The mechanism of action for this compound is not specified in the available resources .

Safety and Hazards

This compound is labeled with the GHS07 pictogram, indicating that it may cause skin irritation, serious eye irritation, and may cause respiratory irritation .

properties

IUPAC Name

3-chloro-4-methylsulfonylthiophene-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H5ClO4S2/c1-13(10,11)3-2-12-5(4(3)7)6(8)9/h2H,1H3,(H,8,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JHEWQNWRWAMWIV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)C1=CSC(=C1Cl)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H5ClO4S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00370937
Record name 3-Chloro-4-(methylsulfonyl)thiophene-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00370937
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

240.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Chloro-4-(methylsulfonyl)thiophene-2-carboxylic acid

CAS RN

175201-86-2
Record name 3-Chloro-4-(methylsulfonyl)thiophene-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00370937
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 175201-86-2
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